4-(Diphenylamino)butanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(N-phenylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUJAUCPZSQJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Diphenylamine Based Organic Frameworks in Advanced Materials Science and Organic Synthesis
Diphenylamine (B1679370) and its derivatives are important building blocks in the development of advanced organic materials. The nitrogen atom, connected to two phenyl rings, creates an electron-rich system that is adept at transporting positive charge carriers, known as "holes." This characteristic makes diphenylamine-based structures highly valuable as hole-transporting materials (HTMs) in electronic devices. nih.gov
In the field of materials science, these frameworks are integral to the performance of perovskite solar cells and organic light-emitting diodes (OLEDs). nih.govresearchgate.net In solar cells, they facilitate the efficient extraction of charge generated by light, while in OLEDs, they help inject charge into the emissive layer, improving device efficiency. nih.govresearchgate.net Researchers have synthesized various polymers incorporating diphenylamine, creating materials with tunable optical and electrochemical properties. researchgate.net For instance, certain diphenylamine-based polyamides exhibit electrochromism and electrofluorochromism, meaning their color and fluorescence can be switched on and off with an electrical potential, making them promising for smart windows and displays. acs.org Furthermore, diphenylamine can act as a ligand to create metal-organic frameworks (MOFs), which are porous materials with applications in catalysis and environmental remediation, such as the removal of heavy metals from wastewater. frontiersin.org
In organic synthesis, the diphenylamine unit serves as a versatile scaffold for constructing more complex molecules and polymers. researchgate.net
Significance of Butanoic Acid Derivatives in Organic Chemistry and Chemical Biology
Butanoic acid, also known as butyric acid, and its derivatives are fundamental components in both organic chemistry and chemical biology. As a four-carbon carboxylic acid, it is a versatile building block in synthesis. wikipedia.orguomustansiriyah.edu.iq Chemists can readily convert its carboxylic acid group into esters, amides, and other functional groups to build more complex molecules. wikipedia.org An important industrial application is the production of cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB), a durable plastic used in coatings and tools. wikipedia.org
In the realm of chemical biology, butanoic acid derivatives are of significant interest due to their interaction with biological systems. ontosight.ai Butanoic acid itself is known to inhibit enzymes called histone deacetylases (HDACs), which play a crucial role in gene regulation. biointerfaceresearch.com This activity has spurred research into designing more complex derivatives to enhance or target this effect. biointerfaceresearch.com By attaching other chemical groups to the butanoic acid backbone, scientists can modify a molecule's properties, such as its ability to cross cell membranes or its specificity for certain biological targets. ontosight.aimdpi.com For example, attaching lipophilic (fat-loving) groups can help molecules pass through the blood-brain barrier, a key challenge in developing drugs for neurological disorders. mdpi.com The carboxylic acid group also provides a convenient handle for attaching probes like fluorescent tags, allowing researchers to track the molecule's path and interactions within a biological system.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 4-(Diphenylamino)butanoic acid, ¹H and ¹³C NMR would be particularly informative.
¹H NMR: This technique would identify the number of different types of protons, their chemical environments, and their proximity to one another. It would be expected to show distinct signals for the aromatic protons of the two phenyl groups, the protons of the butanoic acid chain, and the amine proton. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would reveal adjacent protons.
¹³C NMR: This analysis would determine the number of non-equivalent carbon atoms in the molecule. Distinct peaks would be expected for the carbonyl carbon of the carboxylic acid, the carbons of the aliphatic chain, and the aromatic carbons of the phenyl rings.
A detailed analysis of chemical shifts, coupling constants, and peak integrations from both ¹H and ¹³C NMR spectra would allow for the unambiguous assignment of the molecular structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision. This technique provides the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula. For this compound (C₁₆H₁₇NO₂), HRMS would yield a highly accurate mass measurement that corresponds to its calculated exact mass, thereby confirming its identity. The fragmentation pattern observed in the mass spectrum could also provide further structural information.
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Molecular Fingerprinting and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which excites bond vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-N stretch of the amine, and the C-H stretches of the aromatic and aliphatic portions of the molecule.
Raman Spectroscopy: This method relies on the inelastic scattering of monochromatic light. It is complementary to FT-IR and is particularly useful for observing non-polar bonds. The Raman spectrum would provide information on the vibrations of the phenyl rings and the carbon backbone.
Together, FT-IR and Raman spectroscopy would offer a comprehensive vibrational profile of the molecule, which can be used for identification and to study intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.
X-ray Crystallography for Solid-State Structural Determination and Packing Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, providing insights into intermolecular forces such as hydrogen bonding and van der Waals interactions that govern the solid-state packing. This information is crucial for understanding the physical properties of the compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the electronic behavior of molecules. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting the geometric and electronic properties of organic molecules. These calculations are typically performed with a basis set, such as 6-31+G(d), to accurately describe the distribution of electrons.
For 4-(Diphenylamino)butanoic acid, these calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be derived.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and its electronic transition energies. A smaller gap suggests the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylamine (B1679370) moiety, specifically the nitrogen atom and the phenyl rings. The LUMO is anticipated to be distributed across the phenyl rings. The butanoic acid group, being an electron-withdrawing group, would likely have a modest influence on these orbitals, potentially lowering their energy levels slightly compared to unsubstituted diphenylamine.
Electronic transitions, such as those observed in UV-Visible spectroscopy, are often dominated by the promotion of an electron from the HOMO to the LUMO. Theoretical calculations can predict the wavelengths of these transitions, which typically correspond to π→π* and n→π* electronic transitions.
Table 1: Predicted Frontier Molecular Orbital Properties for Analogous Compounds This table presents representative data from computational studies on diphenylamine to approximate the expected values for this compound.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Diphenylamine (Analog) | B3LYP/6-31G(d) | -5.25 | -0.15 | 5.10 |
Note: The presence of the butanoic acid substituent on this compound is expected to slightly lower the HOMO and LUMO energy levels and potentially reduce the energy gap compared to diphenylamine.
Molecules with significant electron donor and acceptor groups can exhibit non-linear optical (NLO) properties, which are of interest for materials science and telecommunications. Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key measure of a molecule's NLO activity.
The electron-donating nature of the diphenylamine moiety makes it a candidate for forming charge-transfer complexes with electron-acceptor molecules. In such a complex, electron density is partially transferred from the donor (this compound) to the acceptor. Theoretical studies can model these interactions, calculating the binding energies, geometries, and the extent of charge transfer in the complex. Natural Bond Orbital (NBO) analysis is a computational tool used to quantify these donor-acceptor interactions within and between molecules.
Molecular Dynamics Simulations for Conformational Analysis and Environmental Effects
While quantum chemical calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations can reveal the conformational flexibility of the butanoic acid chain and the rotational freedom of the phenyl groups in this compound.
By simulating the molecule in different environments, such as in a vacuum or in a solvent like water, MD can show how the molecule's shape and behavior are influenced by its surroundings. This is crucial for understanding how the molecule might behave in a real-world chemical or biological system. The simulation would track the trajectory of each atom over nanoseconds, providing insights into stable conformations and the energy barriers between them.
Spectroscopic Property Predictions and Validation Against Experimental Data
A powerful application of computational chemistry is the prediction of various types of spectra. For this compound, DFT calculations can predict:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical vibrational spectrum can be generated. This can be compared with experimental FT-IR and Raman spectra to confirm the molecule's structure and identify characteristic vibrational modes, such as the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and the aromatic C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are invaluable for interpreting experimental NMR data and assigning signals to specific atoms in the molecule.
Development of Molecular Mechanics Force Fields for Complex Systems
For very large systems, such as a protein interacting with this compound or a large number of solvent molecules, quantum chemical calculations become too computationally expensive. In these cases, Molecular Mechanics (MM) is used. MM employs a simpler, classical mechanics-based model called a force field to describe the energy of the system.
A force field consists of parameters that define the energy of bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. While general-purpose force fields like AMBER or CHARMM exist, their accuracy can be improved by developing specific parameters for the molecule of interest. For this compound, quantum chemical calculations would be used to derive these parameters, particularly for the unique electronic environment of the diphenylamine core, ensuring more accurate simulations in complex environments.
Applications in Advanced Functional Materials
Optoelectronic Materials and Devices
Derivatives of 4-(diphenylamino)butanoic acid, particularly those that can be polymerized or incorporated into larger molecular structures, have shown significant promise in the field of optoelectronics. These materials are integral to the development of organic light-emitting diodes (OLEDs), advanced hole-transporting layers, and photorefractive polymers.
Diphenylamino-containing compounds are widely utilized in the fabrication of OLEDs due to their excellent hole-transporting capabilities and high thermal stability. While direct applications of this compound in OLEDs are not extensively documented, the broader class of diphenylamino derivatives plays a crucial role as hole-transporting materials (HTMs) and as building blocks for electroluminescent emitters.
In OLEDs, an efficient injection and transport of holes from the anode to the emissive layer is critical for achieving high device performance. Diphenylamino derivatives are often employed as the hole-injection layer (HIL) or hole-transporting layer (HTL) to facilitate this process. For instance, tetraphenylethylene-diphenylamine derivatives have been investigated as solution-processable HILs. In a standard green OLED device utilizing tris(8-hydroxyquinolinato)aluminum (Alq3) as the emitter, a device with a TPOMe-based HIL (a tetraphenylethylene-diphenylamine derivative) exhibited a current efficiency of 4.2 cd A⁻¹ at 10 mA cm⁻². This performance highlights the potential of diphenylamino-based materials to enhance charge balance within the emissive layer of OLEDs.
Furthermore, diphenylamino substituents can be attached to emissive cores, such as acridine derivatives, to tune the energy levels and molecular packing of the resulting materials. OLEDs fabricated with these diphenylamino-substituted acridine derivatives as emitters have demonstrated green emission with low turn-on voltages of 2.4 V. These devices achieved high power efficiencies of up to 8.2 lm/W and peak current efficiencies of 7.4 cd/A.
The following table summarizes the performance of selected OLEDs incorporating diphenylamino derivatives:
| Device Structure/Emitter | Role of Diphenylamino Derivative | Max. Efficiency | Turn-on Voltage (V) | Emission Color |
| Alq3-based OLED | Hole-Injection Layer (TPOMe) | 4.2 cd A⁻¹ | Not Specified | Green |
| Acridine derivative | Emitter | 8.2 lm/W, 7.4 cd/A | 2.4 | Green |
| Dibenzo[g,p]chrysene derivative | Blue Dopant | 4.72% (EQE) | Not Specified | Blue |
The diphenylamino moiety is a cornerstone in the design of high-performance hole-transporting materials for various optoelectronic devices, including perovskite solar cells and OLEDs. The non-planar structure of the triphenylamine (B166846) unit, a close relative of the diphenylamino group, helps to prevent crystallization and promote the formation of stable amorphous films, which is crucial for device longevity.
Theoretical and experimental studies have provided deep insights into the charge carrier dynamics of diphenylamine-based materials. Density functional theory (DFT) calculations have been employed to understand the structure-property relationships in these HTMs. These studies have shown that the introduction of different π-linkers between triphenylamine units can modulate the electronic, optical, and hole transport properties of the resulting materials. For many of these derivatives, the highest occupied molecular orbital (HOMO) is delocalized over the entire molecule, which is favorable for hole transport as it reduces the reorganization energy.
The hole mobility in disordered triphenylamine-based organic semiconductors is a key parameter influencing device performance. Research has shown that strategies such as localized planarization of the molecular structure can lead to low reorganization energy and high transfer integrals, ultimately enhancing hole mobility.
The table below presents a comparison of properties for different hole-transporting materials based on triphenylamine derivatives:
| Material | HOMO Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Application |
| m-MTDATA | -5.1 | 2-4 x 10⁻⁵ | OLED HIL |
| Poly-TPD derivative (S-Poly-TPD) | Not Specified | Improved intermolecular stacking | Perovskite Solar Cells |
| TPD | Not Specified | Reorganization energy: 0.28 eV | OLED HTL |
Photorefractive polymers are materials that exhibit a reversible change in their refractive index upon exposure to light. This property makes them attractive for applications in holographic data storage, real-time optical processing, and 3D displays. Composites based on poly((4-diphenylamino)benzyl acrylate) (PDAA), a polymer featuring the diphenylamino group, have been extensively studied for their photorefractive properties.
These photorefractive composites typically consist of the PDAA photoconducting polymer matrix, a sensitizer, a nonlinear optical chromophore, and a plasticizer. The diphenylamino groups in the PDAA backbone facilitate the transport of photogenerated holes. The sensitizer, such as researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM) or a perylene bisimide derivative, absorbs light and generates charge carriers. The nonlinear optical chromophore provides the electro-optic effect necessary for the change in refractive index, and the plasticizer lowers the glass transition temperature of the polymer, allowing for the alignment of the chromophores in an external electric field.
Studies on the photoconductive dynamics of PDAA-based composites have revealed that the charge carrier generation and transport processes are complex. A two-trapping site model has been used to analyze the transient photocurrents in these materials, providing information on the quantum efficiency of photocarrier generation, hole mobility, trapping parameters, and recombination coefficients. The photorefractive response time is significantly influenced by the trapping and detrapping of charge carriers in shallow traps.
A typical composition and performance of a PDAA-based photorefractive composite is detailed below:
| Component | Function | Example Material |
| Photoconductive Polymer | Hole Transport | Poly((4-diphenylamino)benzyl acrylate) (PDAA) |
| Plasticizer | Lowers Glass Transition Temp. | (4-(diphenylamino)phenyl)methanol (TPAOH) |
| Sensitizer | Photocarrier Generation | researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM) |
| Nonlinear Optical Dye | Electro-optic Effect | (4-(azepan-1-yl)-benzylidene)malononitrile |
Performance metrics for such a composite can achieve a high diffraction efficiency of over 80% at an applied electric field of 40 V μm⁻¹.
Organic Photovoltaic (OPV) Cells and Dye-Sensitized Solar Cells (DSSCs)
The electron-donating properties of the diphenylamino group make it an excellent choice for the donor component in donor-acceptor (D-A) systems, which are the fundamental basis for organic solar cells.
In organic photovoltaics, the donor-acceptor architecture is crucial for efficient charge separation. The diphenylamino moiety serves as a strong electron donor, and when coupled with a suitable electron acceptor through a π-conjugated bridge, it forms a molecule with a strong intramolecular charge transfer character. This design principle is central to the development of small molecule and polymeric materials for bulk heterojunction solar cells.
The general structure of these donor-acceptor molecules can be described as D-π-A, where D is the electron donor (diphenylamino group), A is the electron acceptor, and π is the conjugated spacer. The choice of the π-bridge and the acceptor group allows for the tuning of the material's absorption spectrum, energy levels (HOMO and LUMO), and charge transport properties. The goal is to achieve broad absorption of the solar spectrum and to ensure proper energy level alignment for efficient electron transfer from the donor to the acceptor upon photoexcitation.
In dye-sensitized solar cells (DSSCs), the sensitizing dye is responsible for light absorption and subsequent electron injection into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Diphenylamino-based dyes have been extensively developed as metal-free organic sensitizers for DSSCs.
The design of these sensitizers follows the D-π-A principle, where the diphenylamino group acts as the electron donor, a conjugated spacer facilitates charge transfer, and an anchoring group (the acceptor) ensures attachment to the TiO₂ surface and facilitates electron injection. Common anchoring groups include carboxylic acid and cyanoacrylic acid.
The performance of DSSCs with diphenylamino-based sensitizers can be optimized by modifying the molecular structure of the dye. For example, extending the π-conjugation of the spacer can lead to a red-shift in the absorption spectrum, allowing for the harvesting of a broader range of sunlight. The introduction of different anchoring groups can also influence the photovoltaic performance.
A computational study on 5-(4-(4-(diphenylamino)phenylamino)phenyl)-2-cyanopenta-2,4-enoic acid, a D-π-A dye, using density functional theory (DFT) has shown that such molecules can be potential sensitizers for DSSCs. The calculated HOMO and LUMO energy levels indicated efficient charge transfer upon excitation.
The following table presents the performance of a DSSC sensitized with a diphenylamine-based dye (DTP) featuring a 4-aminobenzoic acid anchoring group:
| Sensitizer | Voc (V) | Jsc (mA cm⁻²) | Fill Factor | Power Conversion Efficiency (%) |
| DTP | 0.577 | 9.06 | Not Specified | 4.4 |
This data demonstrates the viability of diphenylamino-based sensitizers in achieving respectable efficiencies in DSSCs.
Chemical Sensors and Probes
The unique electronic and photophysical properties of the diphenylamine (B1679370) scaffold have led to its incorporation in a variety of chemical sensing and probe technologies. These applications leverage the compound's ability to interact with and signal the presence of specific analytes through changes in fluorescence, electrical potential, or selective binding.
Design and Development of Diphenylamine-Based Fluorescent Probes for Environmental Sensing
Diphenylamine and its derivatives serve as a foundational component in the design of fluorescent probes for detecting environmental contaminants. Their electron-rich nature and propensity to form twisted intramolecular charge transfer (TICT) states upon photoexcitation make them highly sensitive to their local molecular environment. This sensitivity can be harnessed to signal the presence of specific analytes.
For instance, fluorescent sensors incorporating the diphenylamine moiety have been developed for the detection of nitroaromatic compounds, which are significant environmental pollutants. These probes often operate on a photoinduced electron transfer (PET) mechanism. In the absence of the analyte, the probe's fluorescence is "on." Upon binding the electron-deficient nitroaromatic analyte, an electron transfer process from the excited diphenylamine unit to the analyte occurs, leading to a quenching of the fluorescence, thus signaling the analyte's presence.
Furthermore, the reactivity of the diphenylamine nitrogen atom has been exploited to create probes for reactive oxygen species. For example, probes have been designed where the diphenylamine group is oxidized by hypochlorite, leading to a distinct change in the probe's fluorescence emission. This allows for the selective and sensitive detection of hypochlorite in aqueous samples. The design of these probes often involves synthetically modifying the core diphenylamine structure to enhance selectivity and sensitivity for the target analyte.
Electrochemical Sensing Platforms Utilizing Polymer-Modified Electrodes
The electrochemical activity of the diphenylamine unit makes it a valuable component in the development of polymer-modified electrodes for sensing applications. The electropolymerization of diphenylamine and its derivatives onto an electrode surface creates a thin, conductive, and chemically active film. This polymer film can then interact with target analytes, producing a measurable electrochemical signal.
Poly(diphenylamine) (PDPA) and its derivatives have been extensively studied for this purpose. The nitrogen atom in the diphenylamine repeating unit can undergo reversible redox reactions, which is central to the sensing mechanism. These polymer-modified electrodes have been successfully employed for the detection of various biologically and environmentally important molecules. For example, they have shown efficacy in the electrochemical determination of dopamine, a crucial neurotransmitter. The polymer film can enhance the sensitivity and selectivity of the sensor by pre-concentrating the analyte at the electrode surface and facilitating the electron transfer kinetics.
The versatility of this approach allows for the creation of a wide range of sensors by co-polymerizing diphenylamine with other functional monomers. This enables the tuning of the polymer film's properties, such as its porosity, hydrophobicity, and specific recognition capabilities, to optimize its performance for a particular analyte.
Molecularly Imprinted Polymers (MIPs) for Selective Analyte Recognition
Molecularly imprinted polymers (MIPs) are synthetic materials designed to have high selectivity for a specific target molecule. The diphenylamine structure, with its potential for hydrogen bonding and π-π stacking interactions, can be incorporated as a functional monomer in the synthesis of MIPs.
The process of creating a diphenylamine-based MIP involves polymerizing the functional monomer and a cross-linking agent in the presence of the target analyte (the template). The functional monomer arranges itself around the template through non-covalent interactions. After polymerization, the template is removed, leaving behind cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the template molecule.
These tailored recognition sites allow the MIP to selectively rebind the target analyte from a complex mixture. MIPs incorporating diphenylamine-containing monomers have been developed for the selective extraction and sensing of various analytes, including pharmaceuticals and pesticides, from environmental and biological samples. The high selectivity of these materials makes them particularly useful for sample cleanup and enrichment prior to analysis by other techniques, or as the recognition element in a sensor.
Polymer Science and Engineering
The incorporation of the this compound moiety, or similar diphenylamine structures, into polymers offers a pathway to new materials with advanced functional properties. These properties are a direct result of the electronic and structural characteristics of the diphenylamine group.
Synthesis of Functional Polymers (e.g., via Group Transfer Polymerization)
Functional polymers containing diphenylamine units can be synthesized through various controlled polymerization techniques, including group transfer polymerization (GTP). GTP is a living polymerization method that allows for precise control over the polymer's molecular weight and architecture. To utilize a monomer like this compound in GTP, the carboxylic acid group would typically first be converted into a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674) ester.
The resulting monomer, containing the diphenylamine side group, can then be polymerized to yield a well-defined functional polymer. The living nature of GTP allows for the synthesis of block copolymers, where blocks of diphenylamine-containing units can be combined with other polymer blocks to create materials with complex, self-assembling structures and multifunctional properties. These polymers are of interest for a variety of applications where precise control over material properties is required.
Structure-Property Relationships in Advanced Polymeric Materials
The properties of polymers containing diphenylamine units are intrinsically linked to the structure of the diphenylamine group and its arrangement within the polymer.
Electronic and Optical Properties: The electron-donating diphenylamine group imparts redox activity and specific optical properties to the polymer. These materials can be electrochemically active, meaning they can be reversibly oxidized and reduced. This property is central to their use in electrochromic devices, where the color of the material changes in response to an applied voltage. Furthermore, these polymers can be fluorescent, with their emission properties often being sensitive to the local environment, making them suitable for sensing applications.
Thermal and Mechanical Properties: The rigid and bulky nature of the diphenylamine group can enhance the thermal stability of the polymer, leading to a higher glass transition temperature (Tg). This results in materials that can maintain their structural integrity at elevated temperatures. The incorporation of these units can also influence the mechanical properties of the polymer, such as its stiffness and strength.
The ability to synthetically modify the diphenylamine unit, for example, by adding substituents to the phenyl rings, provides a powerful tool for tuning the properties of the resulting polymer. This allows for the rational design of new materials with tailored electronic, optical, and thermal characteristics for specific advanced applications.
| Feature | Role of Diphenylamine Moiety | Resulting Application |
| Fluorescence | Participates in photoinduced electron transfer (PET) and can form twisted intramolecular charge transfer (TICT) states. | Environmental fluorescent probes |
| Redox Activity | The nitrogen atom can be reversibly oxidized and reduced. | Active layer in electrochemical sensors |
| Molecular Recognition | Can form non-covalent bonds (e.g., hydrogen bonds, π-π stacking) with template molecules. | Functional monomer in Molecularly Imprinted Polymers (MIPs) |
| Polymer Functionality | Can be incorporated as a side group in polymers synthesized via controlled polymerization methods like GTP. | Creation of well-defined functional and block copolymers |
| Material Properties | The rigid structure enhances thermal stability (increases Tg). The electronic nature provides redox and optical activity. | High-performance polymers for electronic and optical devices |
Supramolecular Chemistry and Self Assembly Research
Principles of Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. This principle is fundamental to host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule with a high degree of specificity. The primary driving forces for these interactions include hydrogen bonding, electrostatic forces, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govnih.gov The shape, size, and chemical complementarity between the host and guest are crucial for stable complex formation. rsc.org
In the context of diphenylamino-containing molecules, the aromatic rings can participate in π-π stacking interactions, a significant factor in the self-assembly of many biological and synthetic systems. nih.gov The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid group of 4-(Diphenylamino)butanoic acid provides a strong hydrogen bond donor (O-H) and acceptor (C=O) site. These features allow for the formation of specific recognition motifs.
The study of host-guest systems often involves macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils, which possess cavities capable of encapsulating guest molecules. nih.gov While specific host-guest studies involving this compound as the guest are not extensively documented, the principles of molecular recognition suggest its potential for encapsulation. The diphenylamino group could be accommodated within the hydrophobic cavity of a host, while the butanoic acid chain might interact with the host's rim or the surrounding solvent.
The table below summarizes the key non-covalent interactions that are fundamental to molecular recognition and are relevant to the supramolecular chemistry of this compound.
| Interaction Type | Description | Potential Role for this compound |
| Hydrogen Bonding | A directional interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. | The carboxylic acid group can form strong hydrogen bonds, leading to dimerization or the formation of extended chains. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The two phenyl rings of the diphenylamino group can stack with other aromatic systems, promoting aggregation. |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. | The diphenylamino moiety is hydrophobic and can drive the molecule to self-assemble to minimize contact with water. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of any supramolecular assembly. |
Design of Supramolecular Architectures with Diphenylamino Moieties
The design of supramolecular architectures involves the strategic use of molecular building blocks that self-assemble into larger, ordered structures. The diphenylamino moiety, due to its bulk and potential for π-π interactions, can be a significant structure-directing group. In the design of functional materials, such as those for organic electronics, the packing of π-conjugated systems is crucial, and bulky groups like diphenylamino can influence this packing.
Supramolecular polymers can be formed through the self-assembly of monomers linked by non-covalent bonds. nih.gov For a molecule like this compound, the carboxylic acid group is a prime candidate for forming strong, directional hydrogen bonds that can lead to one-dimensional chains or tapes. The diphenylamino groups would then decorate this primary structure, and their interactions would dictate the higher-order packing of these chains.
The principles guiding the self-assembly of such molecules can be summarized as follows:
Directionality of Interactions: Strong, directional interactions like hydrogen bonds provide the primary framework for the assembly.
Shape and Steric Hindrance: The bulky nature of the diphenylamino group will influence the geometry of the assembly, preventing certain packing modes and favoring others.
Thermodynamic Control: Self-assembly is a thermodynamically driven process, and the final architecture represents a minimum in the free energy landscape. This allows for "error-correction" during the assembly process. nih.gov
While specific, complex supramolecular architectures of this compound are yet to be widely reported, the foundational principles of supramolecular design suggest its potential to form structures like nanofibers, gels, or liquid crystals under appropriate conditions.
Intermolecular Interactions and Crystal Engineering Studies
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov The analysis of crystal structures provides definitive information about how molecules pack in the solid state and the specific non-covalent interactions that stabilize the crystal lattice.
For carboxylic acids, a common and robust supramolecular synthon is the hydrogen-bonded dimer, where two carboxylic acid groups form a cyclic motif with two O-H···O hydrogen bonds. This is a very common feature in the crystal structures of carboxylic acids. For molecules with additional hydrogen bonding capabilities, such as an amide group, more complex structures like supramolecular tapes can be formed. mdpi.comresearchgate.netmdpi.com In the case of 4-[(4-chlorophenyl)carbamoyl]butanoic acid, a related molecule, the crystal structure reveals the formation of supramolecular tapes mediated by both carboxylic acid dimerization and amide-amide hydrogen bonding. mdpi.com
The following table outlines the expected intermolecular interactions and their potential influence on the crystal structure of this compound, based on studies of similar compounds.
| Interaction | Expected Role in Crystal Packing of this compound |
| O-H···O Hydrogen Bonds | Formation of carboxylic acid dimers, a primary and strong structure-directing interaction. |
| C-H···π Interactions | Interactions between the C-H bonds of the butanoic chain or phenyl rings and the π-systems of the diphenylamino groups, contributing to the overall packing efficiency. |
| π-π Stacking | Potential for offset stacking between the phenyl rings of adjacent diphenylamino groups, influencing the three-dimensional arrangement. |
| Van der Waals Forces | General attractive forces that contribute to the cohesive energy of the crystal. |
Chemical Biology Investigations Non Clinical Focus
Theoretical Assessment of Molecular Interactions with Biological Substrates (e.g., DNA Interaction Studies)
Theoretical studies are crucial for predicting how a small molecule might interact with biological macromolecules. These investigations often employ computational methods to model interactions at the atomic level, providing insights into potential binding modes and affinities. For interactions with DNA, these studies might explore modes such as intercalation between base pairs, binding within the minor or major grooves, or electrostatic interactions with the phosphate (B84403) backbone. Such theoretical assessments can help elucidate the potential mechanisms of action and guide further experimental work. However, no specific theoretical studies detailing the interaction of 4-(Diphenylamino)butanoic acid with DNA or other biological substrates have been found.
Design Principles for Chemical Probes in Cellular or Biochemical Systems
Chemical probes are essential tools for studying biological processes within cellular or biochemical systems. The design of these probes often starts with a core scaffold that has a known or predicted interaction with a target of interest. This scaffold is then typically modified with reporter groups (e.g., fluorescent dyes) or reactive groups for covalent labeling. The principles of chemical probe design are well-documented, emphasizing the need for high potency and selectivity to ensure that the probe accurately reports on the function of its intended target. nih.gov In the context of this compound, there is no available research that describes its use as a scaffold for the design of chemical probes aimed at interrogating cellular or biochemical systems.
Computational Approaches to Bioactivity Prediction and Ligand Design
Computational methods are increasingly used to predict the biological activity of small molecules and to guide the design of new ligands with desired properties. These approaches can range from ligand-based methods, which rely on the similarity to known active compounds, to structure-based methods, which involve docking the molecule into the three-dimensional structure of a biological target. nih.gov These computational tools can significantly accelerate the process of drug discovery and chemical biology research by prioritizing compounds for synthesis and experimental testing. Despite the availability of these powerful computational techniques, there are no published studies that apply these methods to predict the bioactivity or to guide the design of ligands based on the this compound structure.
Conclusion and Future Research Directions
Current Challenges in Synthesis and Functionalization of 4-(Diphenylamino)butanoic Acid
The synthesis of this compound presents a series of challenges inherent to the N-arylation of amino acids and the subsequent functionalization of the resulting molecule. Key difficulties include controlling reaction conditions to avoid unwanted side products and achieving high yields.
Furthermore, achieving selective functionalization of either the aromatic rings of the diphenylamine (B1679370) core or the aliphatic chain of the butanoic acid presents a considerable challenge. The reactivity of the phenyl rings is influenced by the electron-donating nature of the nitrogen atom, directing electrophilic substitution to the ortho and para positions. However, controlling the degree and position of substitution to produce specific derivatives can be difficult. Conversely, functionalizing the butanoic acid chain without altering the diphenylamine structure requires mild and selective reaction conditions.
Future research in this area should focus on the development of more efficient and sustainable catalytic methods for the synthesis of this compound and its derivatives. nih.gov This includes exploring novel catalyst systems that are tolerant to the carboxylic acid group, thereby eliminating the need for protection-deprotection steps. Additionally, the development of regioselective functionalization strategies will be crucial for creating a diverse library of derivatives with tailored properties.
| Challenge | Description | Potential Solutions |
| Synthesis | Difficulties in direct N-alkylation of diphenylamine with butanoic acid derivatives due to competing reactivity of the carboxylic acid. | Development of novel, acid-tolerant catalyst systems; Use of milder reaction conditions; Exploring alternative synthetic routes like reductive amination. |
| Functionalization | Achieving regioselective substitution on the diphenylamine rings or selective modification of the butanoic acid chain. | Utilizing advanced directing groups; Exploring enzymatic catalysis for higher selectivity; Computational modeling to predict reactivity. |
| Purification | Separation of the desired product from starting materials and byproducts can be complex. | Advanced chromatographic techniques; Crystallization-based purification methods. |
Emerging Applications in Advanced Technologies and Niche Fields
The unique hybrid structure of this compound suggests its potential utility in several advanced technological and niche applications, primarily leveraging the well-established properties of diphenylamine and its derivatives.
In the realm of materials science and organic electronics , diphenylamine-containing compounds are known for their excellent electron-donating and hole-transporting capabilities. dntb.gov.uaauburn.edu The incorporation of a butanoic acid tail in this compound could serve as a versatile anchor point for grafting onto surfaces or integration into polymer backbones. This could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The butanoic acid moiety could also be used to tune the solubility and processing characteristics of these materials.
Another promising area is in the development of novel antioxidants . Diphenylamine and its alkylated derivatives are widely used as industrial antioxidants to prevent the degradation of materials. wikipedia.org The butanoic acid group in this compound could enhance its compatibility with polar systems or allow for its incorporation into biopolymers, potentially leading to new classes of stabilizers for plastics, lubricants, and even biological systems.
In the field of biomaterials , functionalized amino acids are increasingly being used to create smart materials for drug delivery, tissue engineering, and biosensing. beilstein-journals.orgnih.gov The diphenylamine core of this compound could impart unique photophysical properties, such as fluorescence, which could be exploited for imaging and sensing applications. The carboxylic acid provides a convenient handle for conjugation to peptides, proteins, or other biomolecules.
| Potential Application | Rationale | Key Features to Exploit |
| Organic Electronics | Diphenylamine core is a known hole-transporting material. | Electron-donating diphenylamine group; Butanoic acid for solubility and anchoring. |
| Antioxidants | Diphenylamine is a known antioxidant scaffold. | Reactivity of the amine proton; Potential for enhanced compatibility in polar systems. |
| Biomaterials | Functionalized amino acids are building blocks for biocompatible materials. | Carboxylic acid for bioconjugation; Potential for fluorescent properties from the diphenylamine core. |
| Corrosion Inhibitors | Amine and carboxylic acid groups can adsorb onto metal surfaces. | Adsorption through polar functional groups; Formation of a protective molecular layer. |
Potential for Interdisciplinary Research Synergies and Innovation
The multifaceted nature of this compound makes it an ideal candidate for fostering interdisciplinary research, bridging the gap between chemistry, materials science, and biology.
Chemistry and Materials Science: Collaborative efforts between synthetic chemists and materials scientists could lead to the rational design and synthesis of novel polymers and functional surfaces based on this compound. Chemists could focus on developing efficient synthetic routes and functionalization strategies, while materials scientists could investigate the electronic, optical, and mechanical properties of the resulting materials for applications in advanced electronics and coatings.
Chemistry and Biology: The intersection of chemistry and biology offers exciting prospects for utilizing this compound in biomedical applications. Organic chemists could synthesize derivatives with specific biological targets in mind, while biochemists and pharmacologists could evaluate their efficacy as enzyme inhibitors, receptor ligands, or antimicrobial agents. nih.govingentaconnect.com The inherent structure, resembling an unnatural amino acid, makes it a compelling scaffold for peptidomimetic design. nih.gov
Materials Science and Engineering: The development of smart materials and sensors based on this compound could be a fruitful area of collaboration between materials scientists and engineers. For instance, polymers incorporating this compound could exhibit stimuli-responsive behavior, changing their optical or electronic properties in response to changes in pH, temperature, or the presence of specific analytes. Engineers could then integrate these materials into devices for environmental monitoring, medical diagnostics, or soft robotics.
Q & A
Basic: What are the recommended methods for synthesizing 4-(Diphenylamino)butanoic acid, and how can its purity be validated?
Answer:
Synthesis typically involves coupling diphenylamine to a butanoic acid backbone using nucleophilic substitution or amidation reactions. For example, analogous compounds like 4-(2-Fluorophenyl)-4-oxobutanoic acid are synthesized via substitution reactions with fluorophenyl groups under basic conditions . Post-synthesis, purity can be validated using high-performance liquid chromatography (HPLC) with UV detection, as demonstrated for 4-(3-aminophenyl)butanoic acid (retention time: ~6.5 min under C18 column conditions) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should confirm molecular weight (expected ~297.3 g/mol) and structural integrity.
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
Answer:
SAR studies require systematic modification of substituents on the diphenylamino group or butanoic acid backbone. Kinetic assays, as performed for phenoxybutanoic acid derivatives (e.g., 4-(2-chlorophenoxy)butanoic acid), can evaluate enzymatic interactions . Computational docking using the compound’s InChI code (e.g., derived from 4-(3-aminophenyl)butanoic acid’s InChI: 1S/C10H13NO2...) helps predict binding affinities . Parallel synthesis of analogs with varying electron-withdrawing/donating groups (e.g., fluorine, methyl) followed by in vitro bioactivity screening is critical for SAR refinement.
Data Contradiction: How should researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?
Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Cross-validate results using standardized protocols, such as the EPA DSSTox guidelines for compound handling . For instance, inconsistent neuroprotective effects could be addressed by replicating experiments under controlled oxygen levels and using HPLC-validated samples (>95% purity) . Meta-analyses of structural analogs (e.g., 4-phenylbutanoic acid derivatives) may identify confounding substituent effects .
Analytical Challenge: What chromatographic techniques are optimal for separating this compound from its synthetic byproducts?
Answer:
Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is effective, as shown for 4-(3-aminophenyl)butanoic acid . For polar byproducts, hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography may improve resolution. Mass-directed purification ensures isolation of the target compound, as applied to boronic acid derivatives like 4-(Diphenylamino)benzeneboronic acid .
Biological Activity: What in vitro models are suitable for evaluating the neuroprotective potential of this compound?
Answer:
Primary neuronal cultures or SH-SY5Y neuroblastoma cells treated with oxidative stressors (e.g., H₂O₂) can model neuroprotection. Precedent exists for 4-(3-aminophenyl)butanoic acid, where cell viability assays (MTT or lactate dehydrogenase) quantified protective effects . Dose-response curves (1–100 µM) and comparison to known neuroprotectants (e.g., riluzole) are recommended.
Pharmacokinetics: How can researchers assess the metabolic stability of this compound in preclinical studies?
Answer:
Use liver microsome assays (human or rodent) to measure metabolic half-life. LC-MS/MS quantifies parent compound depletion over time, as applied to 4-(Dimethylamino)-2-hydroxybutanoic acid . Plasma protein binding assays (equilibrium dialysis) and Caco-2 permeability tests predict oral bioavailability. Stability under physiological pH (e.g., simulated gastric fluid) should also be tested.
Computational Modeling: What molecular descriptors are critical for predicting the reactivity of this compound in silico?
Answer:
Key descriptors include dipole moment, logP (lipophilicity), and HOMO-LUMO gaps. The InChI code-derived 3D structure (e.g., from PubChem data for analogous compounds ) enables density functional theory (DFT) calculations to optimize reaction pathways. Molecular dynamics simulations can model interactions with biological targets, such as enzymes studied in GH3.15 assays .
Stability: What storage conditions are recommended for this compound to prevent degradation?
Answer:
Store lyophilized powder at -20°C in airtight, light-protected containers, as advised for boronic acid derivatives . For solutions, use anhydrous DMSO or ethanol and avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC analysis, particularly for hydrolytically sensitive analogs like 4-Oxo-4-(tetrahydronaphthalen-1-ylamino)butanoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
